![molecular formula C26H31NO11 B14491641 2-hydroxypropane-1,2,3-tricarboxylic acid;1-(2'-methoxyspiro[1,3-dioxolane-2,11'-6H-benzo[c][1]benzoxepine]-4-yl)-N,N-dimethylmethanamine CAS No. 64036-54-0](/img/structure/B14491641.png)
2-hydroxypropane-1,2,3-tricarboxylic acid;1-(2'-methoxyspiro[1,3-dioxolane-2,11'-6H-benzo[c][1]benzoxepine]-4-yl)-N,N-dimethylmethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is a key intermediate in the citric acid cycle, which is fundamental to all aerobic organisms . The second compound, 1-(2’-methoxyspiro[1,3-dioxolane-2,11’-6H-benzoc
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-hydroxypropane-1,2,3-tricarboxylic acid can be synthesized through the fermentation of sugars by Aspergillus niger . The industrial production involves the use of molasses or corn steep liquor as substrates, with the fermentation process optimized for high yield .
1-(2’-methoxyspiro[1,3-dioxolane-2,11’-6H-benzocbenzoxepine]-4-yl)-N,N-dimethylmethanamine can be synthesized through a multi-step organic synthesis process. The reaction conditions typically involve the use of specific catalysts and solvents to ensure the formation of the desired spiro compound .
Chemical Reactions Analysis
Types of Reactions: 2-hydroxypropane-1,2,3-tricarboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include strong acids, bases, and oxidizing agents . Major products formed from these reactions include aconitic acid, isocitric acid, and oxaloacetic acid .
1-(2’-methoxyspiro[1,3-dioxolane-2,11’-6H-benzocbenzoxepine]-4-yl)-N,N-dimethylmethanamine can undergo reactions such as nucleophilic substitution, electrophilic addition, and cyclization . The specific reagents and conditions depend on the desired transformation and the functional groups present in the molecule .
Scientific Research Applications
2-hydroxypropane-1,2,3-tricarboxylic acid is widely used in the food and beverage industry as a flavoring agent and preservative . It also plays a crucial role in biochemistry as an intermediate in the citric acid cycle . Additionally, it is used in the pharmaceutical industry for the formulation of various medications .
1-(2’-methoxyspiro[1,3-dioxolane-2,11’-6H-benzocIt may also be used in materials science for the synthesis of novel polymers and in organic chemistry for the study of spiro compounds .
Mechanism of Action
2-hydroxypropane-1,2,3-tricarboxylic acid exerts its effects by participating in the citric acid cycle, where it undergoes a series of enzymatic reactions to produce energy in the form of ATP . The molecular targets include enzymes such as citrate synthase, aconitase, and isocitrate dehydrogenase .
The mechanism of action of 1-(2’-methoxyspiro[1,3-dioxolane-2,11’-6H-benzocbenzoxepine]-4-yl)-N,N-dimethylmethanamine involves its interaction with specific molecular targets, which may include receptors, enzymes, or other proteins . The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
2-hydroxypropane-1,2,3-tricarboxylic acid is similar to other tricarboxylic acids such as isocitric acid, aconitic acid, and trimesic acid . its unique role in the citric acid cycle and its widespread use in various industries make it distinct .
1-(2’-methoxyspiro[1,3-dioxolane-2,11’-6H-benzocbenzoxepine]-4-yl)-N,N-dimethylmethanamine can be compared to other spiro compounds, such as spiro[cyclohexane-1,2’-indene] and spiro[cyclopentane-1,2’-indene] .
Properties
CAS No. |
64036-54-0 |
|---|---|
Molecular Formula |
C26H31NO11 |
Molecular Weight |
533.5 g/mol |
IUPAC Name |
2-hydroxypropane-1,2,3-tricarboxylic acid;1-(2'-methoxyspiro[1,3-dioxolane-2,11'-6H-benzo[c][1]benzoxepine]-4-yl)-N,N-dimethylmethanamine |
InChI |
InChI=1S/C20H23NO4.C6H8O7/c1-21(2)11-16-13-24-20(25-16)17-7-5-4-6-14(17)12-23-19-9-8-15(22-3)10-18(19)20;7-3(8)1-6(13,5(11)12)2-4(9)10/h4-10,16H,11-13H2,1-3H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) |
InChI Key |
IBCWSCSWYMNIQN-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC1COC2(O1)C3=CC=CC=C3COC4=C2C=C(C=C4)OC.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


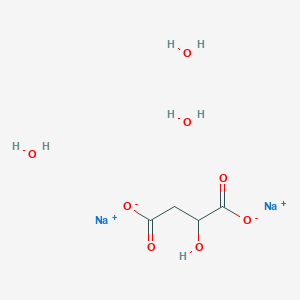
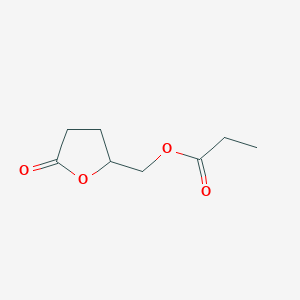
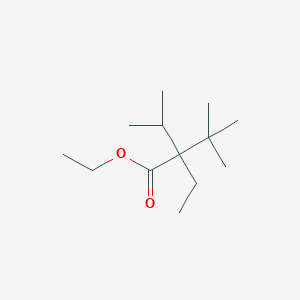
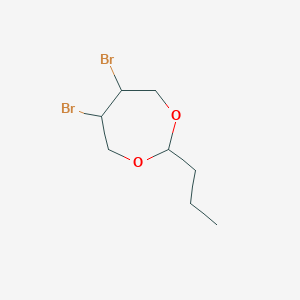
![2-[2-(6-Bromopyridazin-3-yl)hydrazinylidene]propanoic acid](/img/structure/B14491593.png)
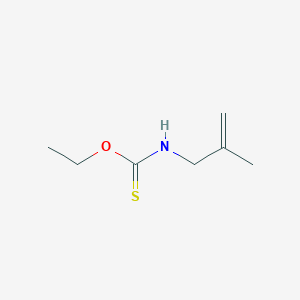

![6-Chloro-8-(3-hydroxyoct-1-EN-1-YL)-2-oxabicyclo[3.2.1]octan-3-one](/img/structure/B14491613.png)



![Ethyl bis[2-hydroxy-3-(octadecyloxy)propyl] phosphite](/img/structure/B14491647.png)

![Methyl 7-nitro-6-[(2-nitroethyl)sulfanyl]heptanoate](/img/structure/B14491655.png)
